molecular formula C17H21N3O B2826124 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol CAS No. 866155-53-5

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol

Cat. No.: B2826124
CAS No.: 866155-53-5
M. Wt: 283.375
InChI Key: DPMTUEWGTRSEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol is a heterocyclic compound with the molecular formula C17H21N3O. This compound features a pyrimidine ring substituted with a methyl group at the 6-position and a 4-phenylpiperidino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as phenylacetonitrile and formaldehyde.

    Attachment to Pyrimidine Ring: The piperidine derivative is then attached to the pyrimidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO.

Major Products Formed

    Oxidation: Pyrimidinone derivatives.

    Reduction: Reduced pyrimidinol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol
  • 6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinone

Uniqueness

6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-13-11-17(21)19-16(18-13)12-20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMTUEWGTRSEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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